molecular formula C21H24O4 B13384519 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran

2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran

Cat. No.: B13384519
M. Wt: 340.4 g/mol
InChI Key: ITFKWUHXYCXXFF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a benzofuran ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic protocols and green chemistry principles to ensure high yield and sustainability. The use of ionic organic solids as catalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reactive sites.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran exerts its effects involves interaction with specific molecular targets. For instance, it may act on cytochrome P450 enzymes, influencing metabolic pathways and exhibiting bioactivation properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran stands out due to its unique benzofuran ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-13,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFKWUHXYCXXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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